Cas no 677777-45-6 (4-Cyano-3-methoxyphenylboronic acid)

4-Cyano-3-methoxyphenylboronic acid is a boronic acid derivative featuring a cyano group and a methoxy substituent on the phenyl ring. This compound is commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high efficiency. Its electron-withdrawing cyano group enhances reactivity in palladium-catalyzed transformations, while the methoxy substituent can influence regioselectivity. The boronic acid functionality ensures compatibility with a wide range of aryl halides, making it valuable in pharmaceutical and materials science research. The compound is typically stable under inert conditions and requires careful handling to prevent protodeboronation. Its purity and structural consistency are critical for reproducible coupling reactions.
4-Cyano-3-methoxyphenylboronic acid structure
677777-45-6 structure
Product Name:4-Cyano-3-methoxyphenylboronic acid
CAS No:677777-45-6
MF:C8H8BNO3
MW:176.965022087097
MDL:MFCD10696655
CID:835993
PubChem ID:45091236
Update Time:2025-05-21

4-Cyano-3-methoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Cyano-3-methoxyphenyl)boronic acid
    • 4-cyano-3-methoxyphenylboronic acid
    • Boronic acid, (4-cyano-3-methoxyphenyl)- (9CI)
    • 4-CN-3-methoxyphenyl boronic acid
    • BORONIC ACID, (4-CYANO-3-METHOXYPHENYL)-
    • 4-CYANO-3-METHOXYBENZENE BORONIC ACID
    • YWZHJSBHFAFASK-UHFFFAOYSA-N
    • 4-Cyano-3-methoxyphenyl boronic acid
    • 4-cyano-3-methoxy-phenylboronic acid
    • AS06534
    • AB57851
    • CM10455
    • (4-Cyano-3-methoxy-phenyl)boronic acid
    • AM804219
    • BC001674
    • ST2402421
    • T
    • (4-Cyano-3-methoxyphenyl)boronicacid
    • 677777-45-6
    • SY110410
    • FT-0735145
    • CS-W005859
    • AKOS006304584
    • DS-2189
    • SCHEMBL249673
    • DTXSID70666778
    • W10586
    • MFCD10696655
    • DB-362153
    • 4-Cyano-3-methoxybenzene boronic acid;boronic acid, (4-cyano-3-methoxyphenyl)-;
    • 4-Cyano-3-methoxyphenylboronic acid
    • MDL: MFCD10696655
    • Inchi: 1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3
    • InChI Key: YWZHJSBHFAFASK-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C#N)C=CC(B(O)O)=C1

Computed Properties

  • Exact Mass: 177.06000
  • Monoisotopic Mass: 177.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.5

Experimental Properties

  • PSA: 73.48000
  • LogP: -0.75332

4-Cyano-3-methoxyphenylboronic acid Security Information

  • Hazardous Material transportation number:3439
  • HazardClass:6.1
  • PackingGroup:

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4-Cyano-3-methoxyphenylboronic acid Production Method

4-Cyano-3-methoxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:677777-45-6)4-Cyano-3-methoxyphenylboronic acid
Order Number:A867193
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Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:03
Price ($):802.0/321.0/161.0
Email:sales@amadischem.com

Additional information on 4-Cyano-3-methoxyphenylboronic acid

Introduction to 4-Cyano-3-methoxyphenylboronic Acid (CAS No: 677777-45-6)

4-Cyano-3-methoxyphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 677777-45-6, features a boronic acid moiety combined with a cyano and methoxy substituent on a phenyl ring. Such a configuration makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The boronic acid functional group in 4-cyano-3-methoxyphenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, enabling the construction of complex molecular architectures. The presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups on the phenyl ring further modulates the reactivity and electronic properties of the boronic acid, making it an attractive building block for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The cyano group in 4-cyano-3-methoxyphenylboronic acid introduces additional reactivity, allowing for further functionalization through nucleophilic addition or condensation reactions. This versatility has been exploited in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential utility in developing kinase inhibitors, where the precise arrangement of substituents can fine-tune binding affinity and selectivity.

The methoxy group in 4-cyano-3-methoxyphenylboronic acid contributes to the compound's solubility and metabolic stability, which are critical factors in drug development. Boronic acids are known for their ability to form stable complexes with diols, a property that has been leveraged in targeted drug delivery systems. By incorporating 4-cyano-3-methoxyphenylboronic acid into such systems, researchers aim to enhance the specificity and efficiency of therapeutic agents, particularly in contexts where spatial and temporal control is essential.

Recent advancements in computational chemistry have also highlighted the significance of 4-cyano-3-methoxyphenylboronic acid as a scaffold for drug discovery. Molecular modeling studies suggest that this compound can serve as a precursor for designing molecules with enhanced binding interactions to biological targets. The combination of computational predictions with experimental validation has led to several promising candidates for further development. These efforts align with broader trends in precision medicine, where tailored molecular entities are designed to address specific disease mechanisms.

Beyond pharmaceutical applications, 4-cyano-3-methoxyphenylboronic acid has shown potential in materials science, particularly in the development of organic electronic devices. The boronic acid group can participate in polymerization reactions, leading to the formation of conjugated polymers with applications in optoelectronics. The cyano and methoxy substituents influence the electronic properties of these polymers, making them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.

The synthesis of 4-cyano-3-methoxyphenylboronic acid involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared from 3-methoxyphenylacetonitrile through selective functionalization at the para position relative to the cyano group. Advances in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in both academic research and industrial applications. Catalytic processes have been particularly instrumental in achieving these improvements.

The safety profile of 4-cyano-3-methoxyphenylboronic acid is another critical consideration. While boronic acids are generally well-tolerated under controlled conditions, proper handling procedures must be followed to minimize exposure risks. Research into greener synthetic routes has also focused on reducing hazardous byproducts associated with traditional boron chemistry. These efforts contribute to making processes involving 4-cyano-3-methoxyphenylboronic acid more sustainable and environmentally friendly.

In conclusion, 4-Cyano-3-methoxyphenylboronic acid (CAS No: 677777-45-6) represents a versatile and valuable compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking innovative solutions to complex challenges. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly pivotal role in advancing scientific discovery.

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(CAS:677777-45-6)4-Cyano-3-methoxyphenylboronic acid
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Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):802.0/321.0/161.0
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